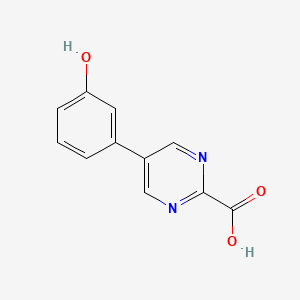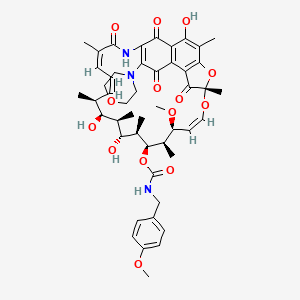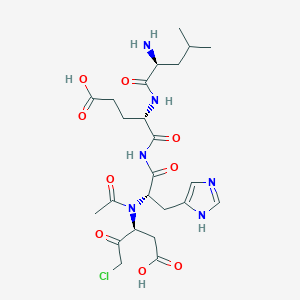
(S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxy, and imidazole groups. These functional groups contribute to the compound’s reactivity and potential utility in biochemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. This is followed by the sequential addition of various amino acids and other building blocks through peptide coupling reactions. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is particularly advantageous for its efficiency and ability to automate the synthesis process, making it suitable for producing large quantities of the compound.
化学反应分析
Types of Reactions
(S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert certain functional groups, such as carbonyl groups, into alcohols.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学研究应用
(S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
The mechanism of action of (S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- **(S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct reactivity and biological activity. This compound’s ability to interact with multiple molecular targets makes it a valuable tool in scientific research and potential therapeutic applications.
属性
分子式 |
C24H35ClN6O9 |
|---|---|
分子量 |
587.0 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S)-2-[acetyl-[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H35ClN6O9/c1-12(2)6-15(26)22(38)29-16(4-5-20(34)35)23(39)30-24(40)18(7-14-10-27-11-28-14)31(13(3)32)17(8-21(36)37)19(33)9-25/h10-12,15-18H,4-9,26H2,1-3H3,(H,27,28)(H,29,38)(H,34,35)(H,36,37)(H,30,39,40)/t15-,16-,17-,18-/m0/s1 |
InChI 键 |
NKSBOACSTVYFMH-XSLAGTTESA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NC(=O)[C@H](CC1=CN=CN1)N([C@@H](CC(=O)O)C(=O)CCl)C(=O)C)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(=O)C(CC1=CN=CN1)N(C(CC(=O)O)C(=O)CCl)C(=O)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13150771.png)
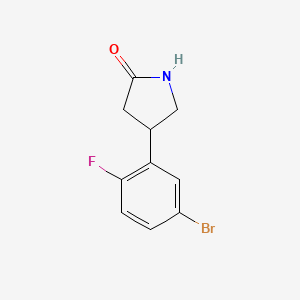
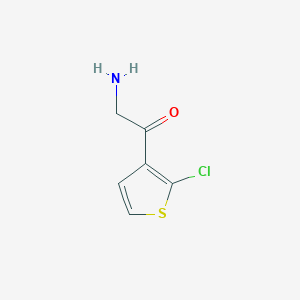

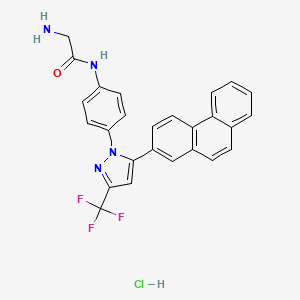
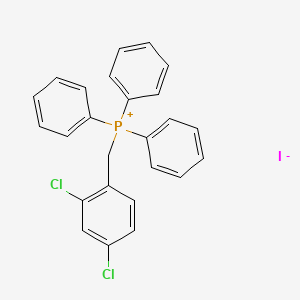



![3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine](/img/structure/B13150834.png)
